molecular formula C9H18FN B13016759 trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine

Cat. No.: B13016759
M. Wt: 159.24 g/mol
InChI Key: IPLKPYNDISCADV-UHFFFAOYSA-N
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Description

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine (IUPAC: (1r,4r)-4-(2-fluoropropan-2-yl)cyclohexan-1-amine) is a fluorinated cyclohexylamine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 9 H 18 FN and a molecular weight of 159.25 g/mol, serves as a critical synthetic intermediate and scaffold for the design of novel bioactive molecules . Its primary research value lies in its role as a key building block in the development of potent and orally bioavailable G protein-coupled receptor 119 (GPR119) agonists . These agonists are investigated for their potential to augment glucose-dependent insulin secretion, representing a promising therapeutic strategy for the treatment of type 2 diabetes . The molecule features a stereospecific trans (1r,4r) configuration of the cyclohexane ring and incorporates a 2-fluoropropan-2-yl moiety, a strategic fluorine substitution often employed to fine-tune the metabolic stability, lipophilicity, and binding affinity of lead compounds . Researchers utilize this amine in discovery chemistry programs aimed at optimizing solubility, metabolic stability, and oral bioavailability of drug candidates, while also improving safety profiles, such as reducing hERG channel inhibition . It is supplied as a high-purity material for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H18FN

Molecular Weight

159.24 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H18FN/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8H,3-6,11H2,1-2H3

InChI Key

IPLKPYNDISCADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Chemical Synthesis Routes

Reductive Amination of Cyclohexanone Derivatives

A common approach to synthesize substituted cyclohexan-1-amines involves reductive amination of the corresponding cyclohexanone derivatives. For trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine, the key step is the reductive amination of a 4-(2-fluoropropan-2-yl)cyclohexanone intermediate.

  • Procedure:

    • The ketone is reacted with ammonia or an amine source under reductive amination conditions.
    • Reducing agents such as sodium borohydride (NaBH4), borane complexes (BH3·THF), or sodium triacetoxyborohydride (NaBH(OAc)3) are employed.
    • Lewis acids like titanium tetraisopropoxide (Ti(OiPr)4) or titanium tetrachloride (TiCl4) can catalyze imine formation and improve stereoselectivity.
    • Solvents such as ethanol, methanol, or dichloromethane are used, often under inert atmosphere and controlled temperature (0–40 °C).
  • Stereoselectivity:

    • The trans isomer is favored by controlling the conformation of the intermediate imine and the hydride delivery face during reduction.
    • Titanium-based catalysts promote chelation and favor hydride attack from the opposite face of the cyclohexane ring, enhancing trans selectivity.
  • Yields and Purity:

    • Reported yields for similar reductive aminations range from moderate to high (60–90%).
    • Diastereomeric ratios (trans:cis) can vary but optimized conditions achieve ratios up to 4:1 favoring the trans isomer.
Parameter Typical Conditions Outcome
Reducing agent NaBH4, BH3·THF, NaBH(OAc)3 High conversion, good yield
Catalyst Ti(OiPr)4, TiCl4 Enhanced stereoselectivity
Solvent EtOH, MeOH, CH2Cl2 Good solubility and reaction control
Temperature 0–40 °C Controlled reaction rate
Diastereomeric ratio Up to 4:1 (trans:cis) Favoring trans isomer
Yield 60–90% Isolated yield
Fluorination Strategies

Research Findings and Comparative Analysis

  • Titanium-based reductive amination methods provide a balance of cost-efficiency and stereoselectivity, with NaBH4 as a preferred reductant due to its availability and performance.
  • Enzymatic methods, while still under development for fluorinated substrates, show promise for stereoselective synthesis with fewer steps and greener chemistry.
  • Fluorination at tertiary carbons remains challenging and often requires specialized reagents or multi-step sequences.
  • Diastereoselectivity control is critical and achieved by conformational control during imine formation and hydride delivery.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Advantages Limitations Typical Yield & Selectivity
Chemical Reductive Amination NaBH4, Ti(OiPr)4, TiCl4, BH3·THF High yield, good stereocontrol Requires inert atmosphere, multiple steps 60–90%, trans:cis up to 4:1
Fluorination of Precursors Selectfluor, DAST, fluorinated alkyl precursors Direct fluorination, modular Harsh reagents, selectivity issues Variable, depends on substrate
Enzymatic Cascade Ketoreductase, Amine transaminase Mild conditions, stereoselective Limited substrate scope for fluorinated groups High stereoselectivity, moderate yield
Industrial Catalytic Hydrogenation Pd, Pt catalysts, nitro/oxime precursors Scalable, established Multi-step, expensive catalysts High yield, variable stereoselectivity

Chemical Reactions Analysis

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Neurological Disorders
One of the primary applications of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine is as a lead compound in the development of medications aimed at treating neurological disorders. The presence of the fluorinated side chain may enhance the compound's bioactivity and selectivity towards specific biological targets, making it a candidate for further pharmacological studies. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders.

Potential Antidepressant Properties
Studies exploring the biological activity of related compounds suggest that this compound might exhibit antidepressant-like effects. The mechanism may involve the modulation of serotonin or norepinephrine pathways, which are critical in mood regulation. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Chemical Research

Synthetic Applications
In chemical research, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the exploration of structure-activity relationships (SAR) in drug design.

Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy. Interaction studies may include binding affinity assays with neurotransmitter receptors or enzyme inhibition tests, which could provide insights into its pharmacological profile and potential side effects.

Mechanism of Action

The mechanism of action of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., 2-fluoropropan-2-yl) are synthesized via enzymatic methods or halogenation, whereas piperazine derivatives require multi-step reductive amination .

Physicochemical Properties

Data from trans-4-substituted cyclohexanamines (Supplementary Methods, ) highlight substituent effects:

Property trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine* trans-4-(4-Methylpiperazin-1-yl) (Compound 288) Cariprazine Impurity 3 (CAS 791778-53-5)
Molecular Weight (g/mol) ~171.2 198 356.33
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~3.5
Solubility (Water) Moderate High (due to polar piperazine) Low

*Predicted values based on structural analogs. Fluorine increases lipophilicity compared to non-fluorinated analogs but less than aromatic substituents .

Industrial and Pharmacological Relevance

  • Pharmaceuticals : Piperazine derivatives (e.g., Cariprazine analogs) are established antipsychotics, whereas fluorinated cyclohexanamines are explored for improved blood-brain barrier penetration .
  • Fragrance Industry: Non-fluorinated analogs like cis,trans-4-(isopropyl)cyclohexanemethanol are regulated by IFRA for dermal safety, suggesting fluorinated versions may require similar evaluation .

Biological Activity

Trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a fluoropropane group onto a cyclohexane framework. The presence of the fluorine atom can significantly influence the compound's biological properties, including its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

  • Neurotransmitter Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction is crucial for understanding its effects on mood and cognition.
  • Antiviral Activity : Research has indicated that similar fluorinated compounds exhibit antiviral properties against various viruses, including HIV and HSV. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways .
  • Inflammatory Response : There is emerging evidence that compounds with similar structures can modulate inflammatory responses by acting as inhibitors of specific pathways such as the NLRP3 inflammasome pathway . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Neurotransmitter Interaction

A study highlighted the interaction of structurally related compounds with dopamine receptors, indicating that modifications at the cyclohexane position could enhance receptor affinity and selectivity. This study utilized binding assays to evaluate the potency of various analogs .

Study 2: Antiviral Efficacy

In a comparative analysis, this compound was tested alongside other fluorinated compounds for their efficacy against viral strains. Results showed significant inhibition at low micromolar concentrations, suggesting a promising role in antiviral drug development .

Study 3: Inflammatory Modulation

Research focused on the modulation of the NLRP3 inflammasome revealed that compounds similar to this compound could effectively reduce cytokine release in vitro, indicating potential for treating conditions characterized by excessive inflammation .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
Neurotransmitter Receptor ModulationInteraction with dopamine and serotonin receptors
Antiviral ActivityInhibition of viral replication
Inflammatory Response ModulationInhibition of NLRP3 inflammasome

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